1H-Benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)- is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This specific compound features a trifluoromethyl group at the 7-position of the benzimidazole ring, enhancing its chemical properties and potential applications in various fields such as pharmaceuticals and materials science. The compound can be classified as an organic carboxylic acid due to the presence of a carboxyl functional group.
The primary source of information regarding 1H-benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)- comes from scientific literature that explores its synthesis, characterization, and applications. It is classified under organic compounds with a focus on heterocyclic chemistry, particularly those involving nitrogen-containing rings. The compound's structure allows it to act as a ligand in coordination chemistry and as a precursor in organic synthesis.
The synthesis of 1H-benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)- typically involves several steps, including:
The reaction conditions, such as temperature, solvent choice, and catalysts, play crucial roles in the yield and purity of the final product. For example, using polar solvents can enhance solubility and reaction rates.
The molecular structure of 1H-benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)- includes:
The molecular formula is C10H6F3N2O2, with a molecular weight of approximately 240.16 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography to confirm the arrangement of atoms within the molecule.
1H-benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)- can participate in various chemical reactions:
The reactivity of the trifluoromethyl group enhances the compound's utility in synthetic chemistry by allowing for selective transformations that are not possible with other substituents.
The mechanism of action for compounds like 1H-benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)- often involves interactions with biological targets such as enzymes or receptors. These interactions can lead to:
Data from studies indicate that these mechanisms can lead to significant biological effects, including antimicrobial and anticancer activities.
Relevant data from studies indicate that these properties contribute to its effectiveness in various applications.
1H-benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)- has several scientific uses:
Research continues to explore its full potential across these fields, highlighting its versatility and importance in modern chemistry.
Protozoan and helminthic infections remain a catastrophic burden on global health systems, particularly in resource-limited tropical and subtropical regions. Soil-transmitted helminths (Ascaris lumbricoides, Trichuris trichiura, hookworms) infect approximately 1.5 billion people worldwide, causing an estimated 1.38 million disability-adjusted life years lost in 2021 [3] [10]. Africa and the Americas bear the highest prevalence, with children aged 5–9 years experiencing the most severe morbidity due to nutritional impairment and developmental delays [3] [7]. Concurrently, protozoan diseases (malaria, leishmaniasis, trypanosomiasis, giardiasis) cause approximately 790 million annual cases of morbidity [4]. The World Health Organization reports that over 914 million children and 138.8 million pregnant women reside in endemic zones requiring preventive interventions [10]. Table 1 quantifies the epidemiological burden by pathogen category:
Table 1: Global Burden of Parasitic Infections (2021)
Infection Type | Cases (Millions) | DALYs (Thousands) | High-Risk Populations |
---|---|---|---|
Soil-transmitted helminths | 642.72 | 1,380 | Children (5-9 years) |
Protozoan infections | 790.00 | Not specified | Pregnant women, immunocompromised |
Ascariasis | 293.80 | 647.53 | School-aged children |
Hookworm | 112.82 | 540.20 | Agricultural workers |
Trichuriasis | 266.87 | 193.92 | Rural communities |
Benzimidazole derivatives constitute a privileged scaffold in antiparasitic chemotherapy due to their structural versatility and mechanism-driven efficacy. These heterocyclic compounds exhibit broad-spectrum activity by inhibiting tubulin polymerization, disrupting cytoskeletal integrity in helminths and protozoa [2] [6]. The unsubstituted hydrogen at the 1-position of the benzimidazole ring is critical for optimal anthelmintic activity, as demonstrated by clinical agents like albendazole and mebendazole [6]. Beyond helminthiases, benzimidazole derivatives show promising antiprotozoal activity against Giardia lamblia and Entamoeba histolytica, often surpassing metronidazole efficacy in vitro [2] [4]. For example, 2-(trifluoromethyl)-1H-benzimidazole derivatives demonstrate >50% higher potency against Giardia lamblia than metronidazole in standardized susceptibility assays [6]. Table 2 compares the activity of benzimidazole derivatives against key parasites:
Table 2: Comparative Antiparasitic Activity of Benzimidazole Derivatives
Benzimidazole Derivative | Giardia lamblia Activity | Entamoeba histolytica Activity | Tubulin Inhibition |
---|---|---|---|
Metronidazole (Reference) | Baseline | Baseline | No |
2-(Trifluoromethyl)-1H-benzimidazole | 3.2× higher | 1.8× higher | Variable |
2-Methoxycarbonylamino derivatives | Moderate | Moderate | Yes |
Albendazole | 2.1× higher | Inactive | Yes |
The strategic incorporation of trifluoromethyl (-CF₃) at the 7-position of the benzimidazole nucleus enhances pharmacokinetic and pharmacodynamic properties through synergistic electronic and steric effects. This substituent significantly increases lipophilicity (measured by log P values), facilitating membrane penetration in intestinal and tissue-dwelling parasites [4] [8]. Quantum chemical analyses reveal that the strong electron-withdrawing nature of the -CF₃ group augments hydrogen-bonding capacity at N1 and carbonyl oxygen of the carboxylic acid moiety at position 2, strengthening target engagement with tubulin and other biomolecules [8]. Additionally, trifluoromethylation improves metabolic stability by resisting cytochrome P450-mediated deactivation, extending plasma half-life in preclinical models [4]. The carboxylic acid functional group enables salt formation for enhanced solubility and permits conjugation reactions to develop prodrugs. Table 3 summarizes key physicochemical advantages:
Table 3: Physicochemical Properties of 7-(Trifluoromethyl)-1H-Benzimidazole-2-carboxylic acid
Property | Value/Effect | Biological Consequence |
---|---|---|
Lipophilicity (Log P) | Increased by 0.8–1.2 units | Enhanced membrane permeability |
Hydrogen Bond Acceptor Capacity | 3.5 (vs. 2.1 in unsubstituted) | Improved target binding affinity |
pKa (Carboxylic Acid) | ~3.9 | Ionization at physiological pH |
Metabolic Stability | t½ > 240 min (microsomes) | Reduced dosing frequency |
Molecular Weight | 216.15 g/mol | Compliance with Lipinski's rules |
The molecular architecture of 1H-benzimidazole-2-carboxylic acid,7-(trifluoromethyl)- thus represents a strategic optimization of the parent scaffold, balancing target specificity, bioavailability, and chemical stability to address evolving challenges in antiparasitic therapy [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7